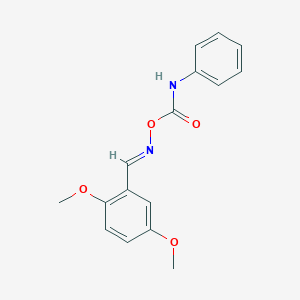

2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzaldehyde oximes, including derivatives similar to 2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime, typically involves the reaction of corresponding benzaldehydes with hydroxylamine. For instance, the oxime of 3-amino-5-nitrobenzaldehyde was synthesized through the reaction with phenylhydrazone and excess hydroxylamine, illustrating a general approach that could be adapted for synthesizing 2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime (Epishina et al., 1997).

Molecular Structure Analysis

Molecular structure analysis of oxime derivatives, including 2,5-dimethoxybenzaldehyde oximes, reveals significant insights into their conformation and intermolecular interactions. The crystal structures of four methoxybenzaldehyde oxime derivatives were studied, showing different conformations and hydrogen-bonding patterns, which are crucial for understanding the structural characteristics of 2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime (Gomes et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of benzaldehyde oximes, including 2,5-dimethoxy derivatives, can be influenced by their functional groups. For example, the presence of methoxy groups and the oxime function can affect their behavior in nucleophilic addition reactions and their hydrogen bonding capabilities, as seen in studies of similar compounds (Dong et al., 2010).

Physical Properties Analysis

The physical properties of 2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime, such as melting point, solubility, and crystalline form, can be inferred from related compounds. The study of crystal structures and Hirshfeld surfaces provides essential data on the solid-state properties, including molecular packing and intermolecular interactions, which are pivotal for determining the compound's physical characteristics (L. Gomes et al., 2018).

Wissenschaftliche Forschungsanwendungen

Crystallographic and Molecular Structure Analysis

One research application involves the detailed analysis of crystal structures and molecular interactions. For instance, the study of methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime and dimethoxybenzaldehyde oximes, reveals different conformations and hydrogen-bonding patterns crucial for understanding molecular behavior in solid states. Such analyses are fundamental in the fields of material science and molecular design, offering insights into intermolecular interactions and the stabilization mechanisms within crystal lattices (Gomes et al., 2018).

Synthetic Chemistry and Organic Reactions

Benzaldehyde oximes serve as key intermediates in synthetic chemistry for the creation of various compounds. Research demonstrates the synthesis of novel compounds from benzaldehyde oximes through reactions such as palladium-catalyzed ortho-bromination, indicating their utility in developing synthetic methodologies and creating functionalized aromatic compounds with potential applications in pharmaceuticals, materials science, and chemical biology (Dubost et al., 2011).

Analytical Chemistry Applications

Benzaldehyde oxime derivatives find applications in analytical chemistry, such as in the detection and quantification of aldehydes, ketones, and oxoacids in biological fluids. This is facilitated by converting these carbonyls to oxime derivatives, enabling sensitive identification through techniques like gas chromatography/mass spectrometry (GC/MS), critical for clinical diagnostics and environmental monitoring (Hoffmann & Sweetman, 1991).

Material Science and Catalysis

In material science and catalysis, the structural properties of benzaldehyde oximes, such as those related to 2,5-dimethoxybenzaldehyde derivatives, contribute to understanding the solvation mechanisms and interactions in metal extraction processes. This knowledge is applied in the development of extraction techniques and catalytic processes, enhancing efficiency and specificity (Stepniak-Biniakiewicz & Szymanowski, 1981).

Safety and Hazards

2,5-Dimethoxybenzaldehyde is classified as an irritant . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-20-14-8-9-15(21-2)12(10-14)11-17-22-16(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBONHUOPNTEBG-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NOC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/OC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)

![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)

![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)